Pcsk9-IN-1 Affinity (Ki) vs Pep2-8: ~480-Fold Greater Binding Affinity
Pcsk9-IN-1 demonstrates a Ki value of 1.46 nM for PCSK9 binding [1]. In comparison, Pep2-8, a widely used small peptide PCSK9 inhibitor and EGF(A)-mimetic, exhibits a binding KD of 0.7 μM and an IC50 of 1.4 μM [2]. This represents approximately 480-fold greater binding affinity for Pcsk9-IN-1 compared to Pep2-8 in terms of Ki versus KD (1.46 nM vs 700 nM). The difference is not merely incremental but represents a distinct affinity class, enabling experiments at substantially lower compound concentrations.
| Evidence Dimension | PCSK9 binding affinity (Ki / KD) |
|---|---|
| Target Compound Data | Ki = 1.46 nM |
| Comparator Or Baseline | Pep2-8: KD = 0.7 μM (700 nM); IC50 = 1.4 μM (1400 nM) |
| Quantified Difference | ~480-fold higher affinity (1.46 nM vs 700 nM) |
| Conditions | Pcsk9-IN-1: Ki value from binding assay; Pep2-8: KD from binding assay, IC50 from functional PCSK9 inhibition assay |
Why This Matters
Higher affinity enables lower working concentrations, reducing off-target effects and compound consumption in cellular assays and structural studies.
- [1] Alleyne C, et al. J Med Chem. 2020;63(22):13796-13824. (Ki = 1.46 nM reported). View Source
- [2] PeptideDB. Pep2-8 Product Information (KD = 0.7 μM, IC50 = 1.4 μM). View Source
